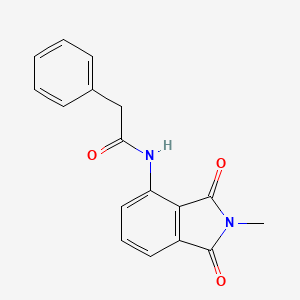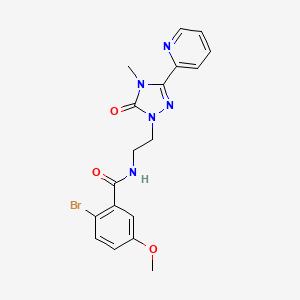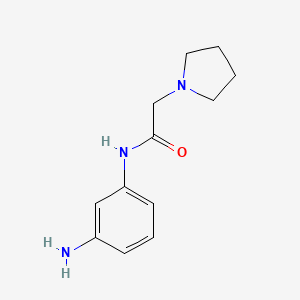
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond, and a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has an amide group (-CONH2), a common functional group in biochemistry, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the creation of the 1,2,3-triazole ring, and the attachment of the amide and fluorophenyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely adopt a puckered conformation to minimize ring strain, while the planar nature of the 1,2,3-triazole ring could facilitate stacking interactions with other aromatic systems. The amide group could participate in hydrogen bonding, and the fluorine atom on the phenyl ring would be expected to be highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could increase its solubility in water, while the fluorophenyl group could enhance its lipophilicity .Applications De Recherche Scientifique
PET Tracers for Neurological Studies
Research has shown that derivatives related to the chemical structure have been developed for use as PET (Positron Emission Tomography) tracers. These compounds, particularly those with modifications to improve their affinity towards certain neurological receptors, have been utilized in the study of neurological disorders. For instance, a study by García et al. (2014) developed cyclohexanecarboxamide derivatives as reversible, selective, and high-affinity 5-HT1A receptor antagonists. These derivatives demonstrated high brain uptake, slow clearance, and stability, showing promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Antimicrobial and Antilipase Activities
Another area of research focuses on the antimicrobial and antilipase activities of related compounds. Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, demonstrating moderate antimicrobial activity against various microorganisms and showing antiurease and antilipase activities. These findings suggest potential for the development of new therapeutic agents targeting specific bacterial enzymes and pathways (Serap Başoğlu et al., 2013).
Synthesis and Characterization of Research Chemicals
The synthesis and analytical characterization of compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide have been subjects of study, highlighting the importance of accurate identification and differentiation of isomers for scientific research. For example, McLaughlin et al. (2016) presented the synthesis, characterization, and differentiation of isomers of a research chemical, providing insight into the complex nature of these compounds and their potential applications in biochemistry and pharmacology (Gavin McLaughlin et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors in the body. The presence of the 1,2,3-triazole ring, which is often used in medicinal chemistry due to its ability to mimic the structure of peptides, suggests that this compound might have biological activity .
Orientations Futures
The future research directions for this compound would likely depend on its intended use. If it were a drug, further studies might focus on optimizing its structure to improve its efficacy and safety profile. Alternatively, if it were a material, research might focus on exploring its physical properties and potential applications .
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c18-13-8-4-5-9-14(13)20-16-15(21-23-22-16)17(24)19-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,19,24)(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBANNFQBECNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)
![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)




![1,3-Dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2834137.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2834142.png)
![4-[[(E)-2-Cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2834143.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2834144.png)

![6-(Quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione](/img/structure/B2834146.png)
